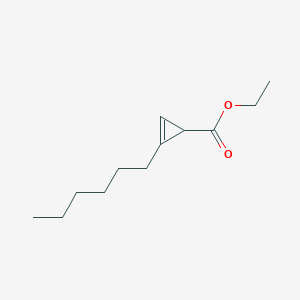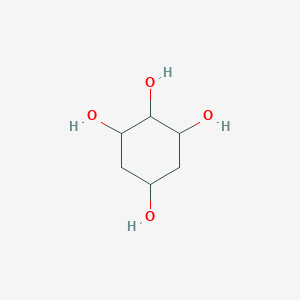
1,2,3,5-Cyclohexanetetrol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,5-Cyclohexanetetrol is an organic compound that belongs to the class of cyclitols, which are cyclic polyols. Its molecular formula is C₆H₁₂O₄, and it consists of a cyclohexane ring with four hydroxyl groups (-OH) attached at the 1, 2, 3, and 5 positions. This compound is one of several isomers of cyclohexanetetrol, each differing in the positions of the hydroxyl groups on the cyclohexane ring .
Preparation Methods
The synthesis of 1,2,3,5-Cyclohexanetetrol can be achieved through various methods:
Reduction or Hydrogenation: This involves the reduction or hydrogenation of cyclohexenetetrols, tri-hydroxycyclohexanones, pentahydroxycyclohexanones, hydroxylated aromatic hydrocarbons, or hydroxylated quinones.
Hydrogenolysis: The hydrogenolysis of dibromocyclohexanetetrols can also yield this compound.
Hydration: The hydration of diepoxycyclohexanes is another method used for its synthesis.
Hydroxylation: Hydroxylation of cyclohexadienes or cyclohexenediols can also produce this compound.
Chemical Reactions Analysis
1,2,3,5-Cyclohexanetetrol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it back to cyclohexane derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Hydrogenation: Hydrogenation reactions can further reduce the compound to simpler cyclohexane derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for hydrogenation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2,3,5-Cyclohexanetetrol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a scaffold for drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2,3,5-Cyclohexanetetrol involves its interaction with specific molecular targets and pathways. The hydroxyl groups on the cyclohexane ring allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can influence various biochemical pathways and cellular processes, making it a compound of interest in medicinal chemistry .
Comparison with Similar Compounds
1,2,3,5-Cyclohexanetetrol can be compared with other cyclohexanetetrol isomers, such as:
1,2,3,4-Cyclohexanetetrol: This isomer has hydroxyl groups at the 1, 2, 3, and 4 positions.
1,2,4,5-Cyclohexanetetrol: This isomer has hydroxyl groups at the 1, 2, 4, and 5 positions.
The uniqueness of this compound lies in the specific arrangement of its hydroxyl groups, which can result in different chemical and biological properties compared to its isomers.
Properties
CAS No. |
136936-97-5 |
|---|---|
Molecular Formula |
C6H12O4 |
Molecular Weight |
148.16 g/mol |
IUPAC Name |
cyclohexane-1,2,3,5-tetrol |
InChI |
InChI=1S/C6H12O4/c7-3-1-4(8)6(10)5(9)2-3/h3-10H,1-2H2 |
InChI Key |
SNGBOMOBDFAYFR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(C(C1O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


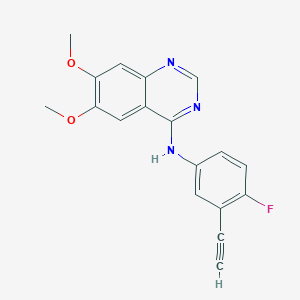
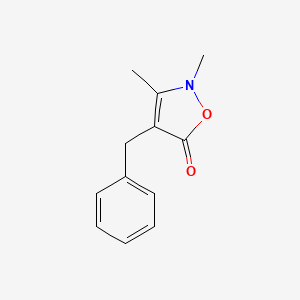
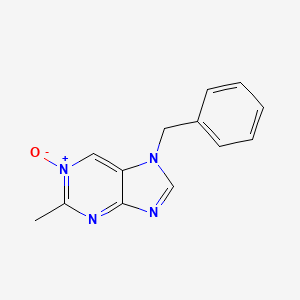

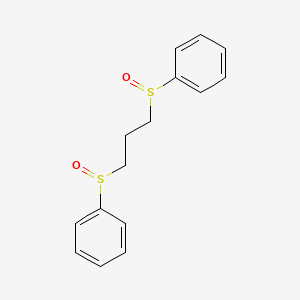
![1-Bromo-2-[(3-phenylprop-2-en-1-yl)oxy]benzene](/img/structure/B14263727.png)
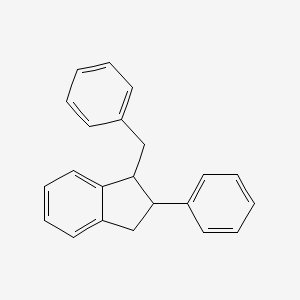
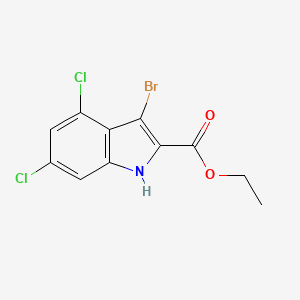
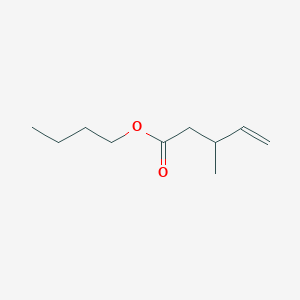
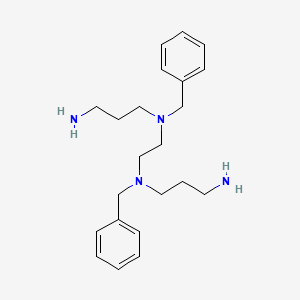
![{2-[(E)-Benzylideneamino]phenoxy}(dimethyl)silyl](/img/structure/B14263765.png)
![Benzamide, N-[3-(4-nitrophenyl)-4-oxo-2-thiazolidinylidene]-](/img/structure/B14263775.png)
![N-[2-(Ethenyloxy)ethyl]-N-methylnitramide](/img/structure/B14263782.png)
